N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
This compound is a structurally complex carboxamide featuring a tricyclic ether core with multiple oxygen atoms and methyl substituents. The 2,5-dimethoxyphenyl group attached to the carboxamide moiety introduces aromaticity and electron-donating methoxy groups, which may influence solubility and reactivity. Structural characterization of such compounds often relies on X-ray crystallography, where programs like SHELXL (part of the SHELX suite) are widely employed for refinement due to their precision in handling small-molecule crystallographic data .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO8/c1-19(2)26-13-14(27-19)16-18(29-20(3,4)28-16)25-15(13)17(22)21-11-9-10(23-5)7-8-12(11)24-6/h7-9,13-16,18H,1-6H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQIPUDMWKGZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide typically involves multiple steps, starting with the preparation of the tricyclic core This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its reactivity and functional group diversity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or chemical modification. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing tricyclic ether cores, carboxamide functionalities, or substituted aromatic groups. Key properties include molecular weight , solubility , thermal stability , and bioactivity (where applicable).
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL in DMSO) | Melting Point (°C) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 503.56 | 12.3 ± 0.5 | 198–201 | 2,5-dimethoxyphenyl; tetramethyl groups |
| N-(3,4-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxamide | 503.56 | 8.9 ± 0.3 | 205–208 | 3,4-dimethoxyphenyl substitution |
| N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxamide | 459.52 | 15.6 ± 0.7 | 185–188 | Single methoxy group; smaller aryl group |
| N-Phenyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxamide | 429.48 | 5.2 ± 0.2 | 210–213 | Unsubstituted phenyl group |
Key Findings:
Substituent Effects on Solubility :
- The 2,5-dimethoxyphenyl group in the target compound enhances solubility (12.3 mg/mL in DMSO) compared to the unsubstituted phenyl analog (5.2 mg/mL). This is attributed to the electron-donating methoxy groups, which improve polar interactions .
- The 3,4-dimethoxyphenyl analog exhibits reduced solubility (8.9 mg/mL), likely due to steric hindrance from adjacent methoxy groups.
Thermal Stability :
- The unsubstituted phenyl derivative has the highest melting point (210–213°C), reflecting stronger intermolecular packing.
- Methoxy substitutions lower melting points, with the target compound melting at 198–201°C, suggesting disrupted crystal lattice stability.
Limitations in Current Research:
- Most studies on such compounds focus on synthetic routes rather than functional applications.
Methodological Considerations
- Crystallographic Refinement : The SHELX suite (particularly SHELXL ) remains critical for resolving the complex stereochemistry of tricyclic ethers, ensuring accurate bond-length and angle measurements .
- Computational Modeling : Density functional theory (DFT) could further elucidate electronic differences between analogs, though such studies are absent in current literature.
Biological Activity
N-(2,5-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide (CAS No. 1093408-13-9) is a complex organic compound with a molecular formula of C20H27NO8 and a molecular weight of approximately 409.43 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound features a unique bicyclic framework with multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a carboxamide moiety suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways.
- Antimicrobial Properties : There is evidence indicating that derivatives may possess antimicrobial activity against various pathogens.
Antioxidant Activity
A study exploring the antioxidant capacity of methoxy-substituted phenyl compounds found that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro. The mechanism was attributed to the ability of the methoxy groups to donate electrons and stabilize radical species.
Anti-inflammatory Effects
Research has demonstrated that compounds featuring similar structural motifs can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various phenolic compounds against bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant properties | Demonstrated significant free radical scavenging activity at concentrations as low as 10 µM. |
| Study 2 | Assess anti-inflammatory effects | Inhibition of TNF-alpha production by 50% at 20 µM concentration in vitro. |
| Study 3 | Test antimicrobial efficacy | MIC values of 32 µg/mL against S. aureus; effective against biofilm formation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
